[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate - 177748-17-3

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

Catalog Number: EVT-1167396
CAS Number: 177748-17-3
Molecular Formula: C27H28O3
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound of interest, "[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate," is structurally related to a class of compounds that have been synthesized and studied for their potential therapeutic applications. Research has focused on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which have shown promise as histone deacetylase inhibitors (HDACIs) and have been evaluated for their antiproliferative properties against cancer cells1. Additionally, studies on (E)-1-phenylbut-1-en-3-ones have revealed cytotoxic activity against human leukemia cell lines, suggesting a broader potential for these compounds in cancer therapy4.

Molecular Structure Analysis

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate possesses a triphenylethylene core structure, characterized by three phenyl rings connected to a central ethylene moiety. [, ] One phenyl ring is substituted with a 2,2-dimethylpropanoate group at the para position. Another phenyl ring bears a hydroxyl group at the para position, while the third phenyl ring is substituted with an ethyl group at the alpha position of the ethylene bridge. The stereochemistry of the double bond within the butene chain is specified as (E), indicating a trans configuration.

Mechanism of Action

The mechanism of action for these compounds involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been shown to act through the HSP90 and TRAP1 mediated signaling pathways, leading to selective apoptosis in cancer cells without affecting normal cells1. Molecular docking studies have further supported the inhibitory action of these compounds on HCT-116 colon cancer cells, with certain derivatives demonstrating high selectivity and potency1. Similarly, novel metal complexes derived from these derivatives have been proposed as CDK8 kinase inhibitors, providing a potential mechanism for their antitumor activities3.

Applications in Various Fields

Cancer Therapy

The primary application of these compounds is in the field of cancer therapy. The derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant inhibitory effects on colon cancer cells, with some compounds achieving low micromolar IC50 values, indicating strong antiproliferative activity1. The metal complexes of these derivatives have also demonstrated cytotoxic activity against colorectal carcinoma cells, further highlighting their potential as cancer therapeutics3.

Drug Development

The cytotoxic properties of (E)-1-phenylbut-1-en-3-ones against leukemia cell lines open up avenues for drug development targeting various forms of cancer. The structure-activity relationship (SAR) studies of these compounds can lead to the synthesis of more potent analogs with improved selectivity and reduced toxicity4.

Chemical Research

The autoxidation of related compounds, such as 2-(4-hydroxyphenyl)-3,3-dimethylmethylenecyclopropane, has been studied to understand the radical stabilizing ability of the phenoxide group. These findings contribute to the broader chemical research on radical reactions and may inform the design of new compounds with enhanced stability and reactivity2.

(E)-1-[4'-(2-Alkylaminoethoxy)phenyl]-1-(3'-hydroxyphenyl)-2-phenylbut-1-ene

  • Compound Description: This class of compounds, particularly those where R and R' in the alkylaminoethoxy side chain are both methyl or ethyl, or one is methyl or ethyl and the other is H or benzyl, demonstrate potential for suppressing morbid states. These states are often susceptible to modulation by estrogen, antiestrogens, or estrogen agents. Applications include treating uterine and mammary cancers, breast diseases, migraine, incontinence, and other conditions. []
  • Relevance: (E)-1-[4'-(2-Alkylaminoethoxy)phenyl]-1-(3'-hydroxyphenyl)-2-phenylbut-1-ene shares the core triphenylethylene structure with [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate. The differences lie in the substitution pattern on the aromatic rings. While the target compound features a 2,2-dimethylpropanoate ester on one phenyl ring and a single hydroxyl group on another, this related class incorporates a hydroxyphenyl group and an alkylaminoethoxy substituent. These modifications likely influence their binding affinity and selectivity for estrogen receptors, affecting their pharmacological activity. []

(E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604)

  • Compound Description: GW7604 is a derivative of (Z)-4-hydroxytamoxifen (4-OHT) and serves as a base structure for developing novel estrogen receptor ligands. Researchers have explored its modification by esterification with alkenols of various lengths and subsequent coordination to PtCl3, creating GW7604-Alk-PtCl3 complexes. These complexes degrade in aqueous solutions by exchanging chlorido ligands and exhibit interactions with biomolecules like alanine, 5'-GMP, and DNA. In cellular studies, GW7604-Pent-PtCl3 displayed selective accumulation in estrogen receptor (ER)-positive MCF-7 cells, suggesting a potential for targeted therapy in ER-positive cancers. Additionally, GW7604 and its derivatives have shown inhibitory effects on cyclooxygenase (COX)-2, further expanding their potential therapeutic applications. [, ]
  • Relevance: GW7604 bears a striking structural resemblance to [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate. Both compounds share the same triphenylethylene core, a 4-hydroxyphenyl substituent on one of the ethylene carbons, and a phenyl ring directly attached to the other ethylene carbon. The key difference lies in the acrylic acid moiety present in GW7604, in contrast to the 2,2-dimethylpropanoate ester in the target compound. This structural variation likely influences their binding affinity and selectivity towards estrogen receptors and other biological targets, leading to different pharmacological profiles. []

SS1020 (2E-3-{4-[(E)-4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl} acrylic acid)

  • Compound Description: SS1020 is a novel triphenylethylene antiestrogen designed as a safer alternative to tamoxifen, aiming to mitigate the risk of endometrial cancer associated with long-term tamoxifen use. Studies have shown that SS1020, unlike tamoxifen, does not exhibit significant uterotrophic potential in rats and lacks genotoxic activity, making it a promising candidate for breast cancer treatment and prevention. Its antitumor potential against 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma in rats and human MCF-7 breast cancer xenografts has proven to be superior to that of tamoxifen, raloxifene, and GW5638. [, ]
  • Relevance: SS1020 shares a close structural relationship with [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate, both belonging to the triphenylethylene class of compounds. The primary difference lies in the presence of a chlorine atom at the 4-position of the phenyl ring directly attached to the ethylene in SS1020, which is absent in the target compound. Additionally, SS1020 features an acrylic acid moiety, while the target compound possesses a 2,2-dimethylpropanoate ester. These structural variations are likely responsible for the observed differences in their pharmacological properties, particularly the reduced estrogenic and genotoxic effects of SS1020 compared to tamoxifen. []

SS1010 (2E-3-{4-[(Z)-4-Chloro-1,2-diphenylbut-1-enyl]phenyl}acrylic acid)

  • Compound Description: This triphenylethylene antiestrogen is structurally similar to SS1020 but lacks the 4-OH moiety. SS1010 exhibits weak uterotrophic activity in rats, unlike tamoxifen and some related antiestrogens. []

1,1-Bis(4,4'-hydroxyphenyl)-2-phenylbut-1-ene

  • Compound Description: This compound is a potent estrogenic triphenylethylene derivative that demonstrates significant estrogenic activity in MCF-7 human breast cancer cells. It effectively induces cell growth comparable to 17β-estradiol (E2) and exhibits strong estrogen receptor agonist activity. []

1,1,2-Tris(4-hydroxyphenyl)but-1-ene

  • Compound Description: This triphenylethylene derivative shows potent estrogenic activity in MCF-7 cells, promoting cell growth comparable to E2. It acts as an estrogen receptor agonist, inducing estrogenic responses. []

Z 4-(1-(4-Hydroxyphenyl)-1-phenylbut-1-en-2-yl)phenol

  • Compound Description: This compound is an estrogenic triphenylethylene derivative exhibiting estrogenic activity in MCF-7 cells, promoting cell growth and acting as an estrogen receptor agonist. []
  • Compound Description: Similar to its Z isomer, this compound is an estrogenic triphenylethylene derivative, demonstrating estrogenic activity in MCF-7 cells and acting as an estrogen receptor agonist. []

Z(4-(1-(4-Ethoxyphenyl)-1-(4-hydroxyphenyl)but-1-en-2-yl)phenol

  • Compound Description: This triphenylethylene derivative exhibits estrogenic activity in MCF-7 cells, promoting cell growth and acting as an estrogen receptor agonist. It features an ethoxy group instead of a hydroxy group on one of the phenyl rings. []

(Z)-4-Hydroxytamoxifen (4-OHT)

  • Compound Description: 4-OHT is a well-known antiestrogen used in breast cancer treatment. It acts as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic effects depending on the tissue. [, ]

C2-Alkyl-Substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes

  • Compound Description: This class of compounds has been investigated for their estrogen receptor binding affinity and their estrogenic, antiestrogenic, and cytotoxic properties. []

2-Alkyl-Substituted 1,1-bis(4-acetoxyphenyl)-2-phenylethenes

  • Compound Description: These compounds have been studied for their estrogen receptor affinity, estrogenic and antiestrogenic properties, and mammary tumor-inhibiting activity. They are characterized by alkyl substitutions at the C2 position of the ethylene and acetoxy groups instead of hydroxy groups on the phenyl rings. []
  • Relevance: Structurally related to [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl)phenyl] 2,2-dimethylpropanoate, this class of compounds possesses the triphenylethylene core but lacks the 2,2-dimethylpropanoate ester. They feature acetoxy groups instead of hydroxy groups on the phenyl rings and alkyl substituents at the C2 position of the ethylene moiety. These structural differences are crucial in determining their binding affinity and selectivity towards the estrogen receptor, impacting their overall estrogenic or antiestrogenic activity and therapeutic potential. []

Properties

CAS Number

177748-17-3

Product Name

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

IUPAC Name

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

Molecular Formula

C27H28O3

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+

InChI Key

PPSLXHBJNGQPGG-OCOZRVBESA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3

Synonyms

(E)-2,2-Dimethyl-propanoic Acid 4-[1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester;

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.